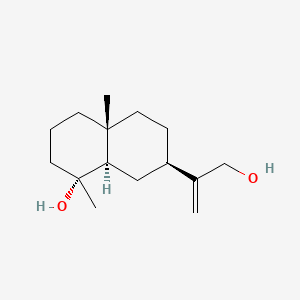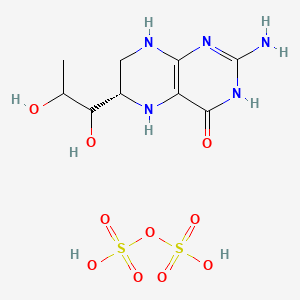
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate” is a chemical compound with the molecular formula C9H17N5O10S2 and a molecular weight of 419.38. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular structure of this compound is based on a pteridin-4(1H)-one core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrazine ring. This core is substituted at position 2 with an amino group and at position 6 with a 1,2-dihydroxypropyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 419.38. More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.Scientific Research Applications
Structural and Chemical Properties :
- The compound is related to tetrahydropterins, which are found in natural sources like Escherichia coli. These compounds have distinct structural configurations and are sensitive to oxidation, indicating their potential use in biochemical studies and applications (Ikemoto et al., 2002).
- Investigations into the conformation of tetrahydrobiopterin (BH4), a related compound, in solution using NMR studies, provide insights into its potential applications in enzymatic reactions and biochemical pathways (Martínez et al., 2000).
Synthetic Applications and Derivatives :
- Research on acylation reactions and cycloadditions involving related pteridine compounds has led to the synthesis of various derivatives. These synthetic approaches expand the potential uses of such compounds in pharmaceutical and chemical research (Steinlin & Vasella, 2009).
- Studies on sulfated carbohydrates and their synthetic derivatives show the relevance of such compounds in understanding carbohydrate chemistry, which can have implications in biological systems and drug design (Probst & Wessel, 2001).
Biochemical and Pharmacological Research :
- The study of tetrahydropteridines as cofactors in enzyme-catalyzed reactions like tyrosine hydroxylation reveals their significant role in metabolic pathways. This knowledge contributes to our understanding of biological processes and could inform drug discovery (Almås et al., 2000).
- Investigations into the effects of photochemical reactions of related compounds in alkaline solutions, and their ability to generate reactive oxygen species, can have implications in understanding chemical reactivity under different conditions, which is valuable in various scientific fields (Cabrerizo et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6)/t3?,4-,6?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQCNNFCOOFVNL-VOUZKQOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721148 |
Source


|
| Record name | (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103130-45-6 |
Source


|
| Record name | (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
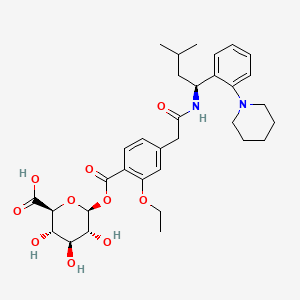
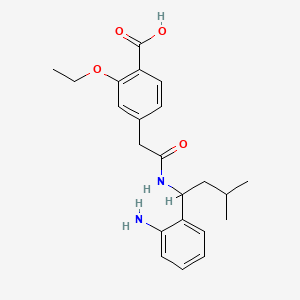


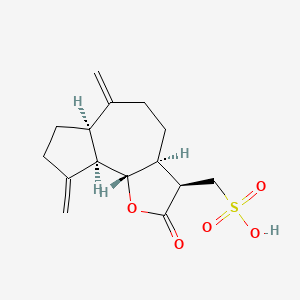

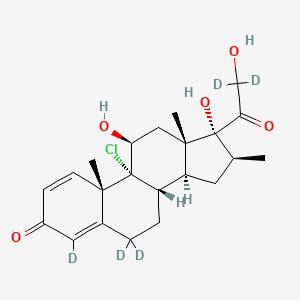

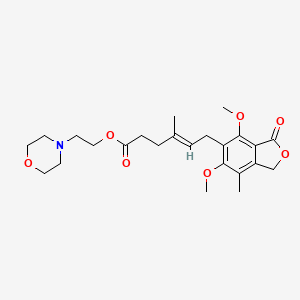
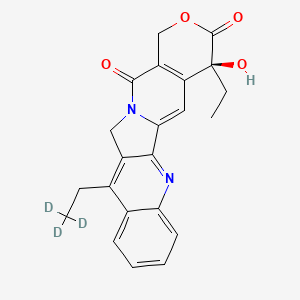
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
